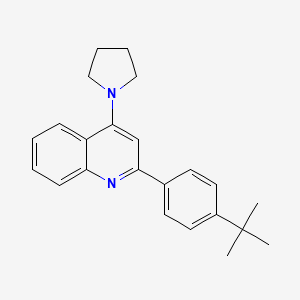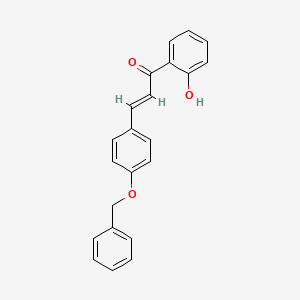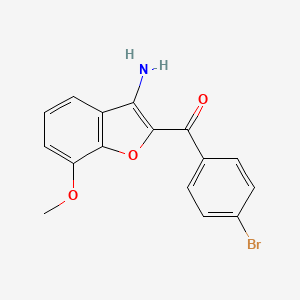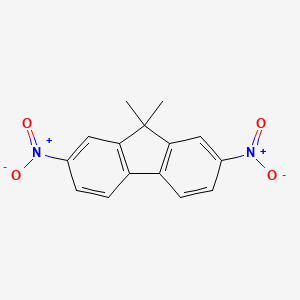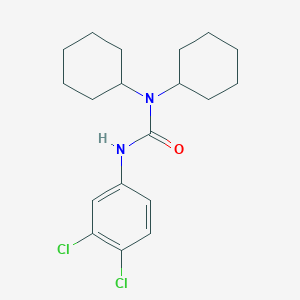
1,1-Dicyclohexyl-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring two cyclohexyl groups and a 3,4-dichlorophenyl group attached to the nitrogen atoms. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of N,N-dicyclohexylcarbodiimide with 3,4-dichloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process involves the formation of an intermediate isourea, which subsequently rearranges to form the desired urea derivative .
Industrial Production Methods
Industrial production of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The primary mechanism of action of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects. This mechanism is beneficial in the treatment of hypertension and vascular inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dicyclohexylurea: A closely related compound with similar inhibitory effects on sEH but lacks the 3,4-dichlorophenyl group.
N,N-dimethyl-N’-(3,4-dichlorophenyl)urea: Another derivative with different alkyl groups, which may exhibit varying degrees of enzyme inhibition and biological activity.
Uniqueness
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its potent inhibitory action on sEH and its stability under various conditions make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C19H26Cl2N2O |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
1,1-dicyclohexyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C19H26Cl2N2O/c20-17-12-11-14(13-18(17)21)22-19(24)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,22,24) |
Clé InChI |
NRQCWXQQMBQYGN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








